ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate
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Overview
Description
Ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of complex molecules. The TBDMS group is known for its ability to protect hydroxyl groups during chemical reactions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Starting Material: A hydroxyl-containing compound.
Reagent: TBDMSCl.
Base: Imidazole or triethylamine.
Solvent: Dichloromethane.
Conditions: Room temperature.
The reaction proceeds with the formation of a silyl ether, protecting the hydroxyl group and yielding the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are typically added in a controlled manner, and the reaction is monitored using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the TBDMS group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the protection of hydroxyl groups in biomolecules during synthetic procedures.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step synthetic processes where selective reactivity is required. The molecular targets and pathways involved include the formation and cleavage of silyl ethers, which are facilitated by specific reagents and conditions.
Comparison with Similar Compounds
Ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate can be compared with other silyl-protected compounds such as:
Trimethylsilyl (TMS) ethers: Less bulky and easier to remove but less stable than TBDMS ethers.
Triisopropylsilyl (TIPS) ethers: More bulky and stable but more challenging to remove.
Tert-butyldiphenylsilyl (TBDPS) ethers: Similar stability to TBDMS but with different steric properties.
The uniqueness of this compound lies in its balance of stability and ease of removal, making it a versatile protecting group in organic synthesis.
Properties
Molecular Formula |
C13H26O3Si |
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Molecular Weight |
258.43 g/mol |
IUPAC Name |
ethyl (E,4S)-4-[tert-butyl(dimethyl)silyl]oxypent-2-enoate |
InChI |
InChI=1S/C13H26O3Si/c1-8-15-12(14)10-9-11(2)16-17(6,7)13(3,4)5/h9-11H,8H2,1-7H3/b10-9+/t11-/m0/s1 |
InChI Key |
JIPMHCMBHMJNGC-USKTWTLRSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/[C@H](C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CCOC(=O)C=CC(C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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